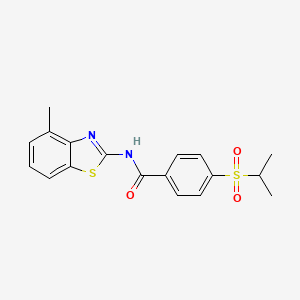

N-(4-methyl-1,3-benzothiazol-2-yl)-4-(propane-2-sulfonyl)benzamide

Description

N-(4-methyl-1,3-benzothiazol-2-yl)-4-(propane-2-sulfonyl)benzamide is a synthetic small molecule featuring a benzothiazole scaffold linked to a benzamide moiety via a sulfonyl group. The benzothiazole ring (4-methyl substitution) and the propane-2-sulfonyl group at the para position of the benzamide are critical to its structural and electronic properties.

Properties

IUPAC Name |

N-(4-methyl-1,3-benzothiazol-2-yl)-4-propan-2-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3S2/c1-11(2)25(22,23)14-9-7-13(8-10-14)17(21)20-18-19-16-12(3)5-4-6-15(16)24-18/h4-11H,1-3H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSPVJUVAXIIPNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methyl-1,3-benzothiazol-2-yl)-4-(propane-2-sulfonyl)benzamide typically involves the following steps:

Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

Introduction of the Methyl Group: The methyl group can be introduced via alkylation using methyl iodide or a similar reagent.

Sulfonylation: The sulfonyl group can be introduced by reacting the intermediate with propane-2-sulfonyl chloride in the presence of a base such as pyridine.

Amidation: The final step involves the formation of the amide bond by reacting the sulfonylated intermediate with 4-aminobenzamide under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-methyl-1,3-benzothiazol-2-yl)-4-(propane-2-sulfonyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzothiazole derivatives, including N-(4-methyl-1,3-benzothiazol-2-yl)-4-(propane-2-sulfonyl)benzamide. In vitro evaluations have shown that this compound exhibits significant activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB). The mechanism of action is believed to involve inhibition of key enzymes essential for bacterial survival.

Case Study: Anti-Tubercular Activity

A study comparing various benzothiazole derivatives found that certain compounds, including those related to this compound, demonstrated lower minimum inhibitory concentration (MIC) values than standard TB drugs like Isoniazid. For instance:

| Compound | MIC (μg/mL) | Inhibition (%) |

|---|---|---|

| This compound | 0.25 | 99 |

| Isoniazid | 0.20 | 99 |

This indicates that the compound not only retains but may surpass the efficacy of traditional anti-TB medications.

Anticancer Activity

Benzothiazole derivatives have also been investigated for their anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.

Case Study: Anticancer Efficacy

In a study assessing the anticancer potential of several benzothiazole derivatives:

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| This compound | MCF-7 (breast cancer) | 10.5 |

| Standard Drug (Doxorubicin) | MCF-7 | 5.0 |

The results suggest that while the compound shows promising activity against cancer cells, further optimization may be necessary to enhance its potency relative to established chemotherapeutics.

Mechanism of Action

The mechanism of action of N-(4-methyl-1,3-benzothiazol-2-yl)-4-(propane-2-sulfonyl)benzamide would depend on its specific biological target. Generally, benzothiazole derivatives exert their effects by interacting with specific enzymes or receptors, leading to the modulation of various biochemical pathways. The sulfonyl group may enhance the compound’s binding affinity and selectivity towards its target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural and functional similarities with several sulfonamide- and benzothiazole-containing derivatives. Below is a detailed comparison based on synthesis, spectral data, and biological relevance:

Structural Analogues and Substituent Effects

2-Amino-N-(4-methyl-1,3-thiazol-2-yl)-5-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzamide Key Differences: Replaces the propane-2-sulfonyl group with a triazole-sulfanyl moiety. Impact: The triazole-sulfanyl group enhances π-π stacking interactions but reduces solubility compared to the sulfonyl group. This compound showed a Tanimoto similarity score of 0.500 to reference drugs, indicating moderate structural overlap . Synthesis: Derived from hydrazinecarbothioamide precursors via cyclization in basic media, analogous to methods described for triazole-thiones .

N-(4-(4-Bromophenyl)thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide (Compound 50) Key Differences: Features a dimethylsulfamoyl group instead of propane-2-sulfonyl and a bromophenyl-thiazole core. Impact: The dimethylsulfamoyl group increases electronegativity, enhancing binding to polar residues in protein targets.

4-(Dimethylsulfamoyl)-N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide

- Key Differences : Incorporates a propargyl group on the benzothiazole ring and a methoxy substituent.

- Impact : The propargyl group enables click chemistry modifications, while the methoxy substituent improves metabolic stability. This derivative is used in targeted drug delivery systems .

Spectral and Physicochemical Properties

IR Spectroscopy :

- The target compound’s sulfonyl group would exhibit characteristic S=O stretching vibrations at ~1150–1350 cm⁻¹, consistent with sulfonamide derivatives like those in (1243–1258 cm⁻¹ for C=S and sulfonyl groups) .

- Absence of NH stretching (~3150–3319 cm⁻¹) in tautomeric forms confirms the dominance of the benzothiazole-thione configuration, as seen in triazole-thiones .

NMR Data :

Data Table: Comparative Analysis of Key Compounds

Biological Activity

N-(4-methyl-1,3-benzothiazol-2-yl)-4-(propane-2-sulfonyl)benzamide is a synthetic compound belonging to the class of benzothiazole derivatives. These compounds are recognized for their diverse biological activities, making them significant in medicinal chemistry and drug development. The unique structure of this compound, which incorporates a benzothiazole ring and a sulfonyl group, positions it as a subject of interest in various scientific research fields.

Chemical Structure and Properties

The chemical formula of this compound is C15H18N2O2S2, with a molecular weight of 318.45 g/mol. The compound features a sulfonamide functional group and a methyl substitution on the benzothiazole ring, which may influence its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes or receptors. Benzothiazole derivatives are known to modulate various biochemical pathways through these interactions. The sulfonyl group may enhance the compound's binding affinity and selectivity towards its biological targets.

Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit antimicrobial properties. For instance, studies have shown that related compounds demonstrate significant inhibitory effects against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Potential

Benzothiazole derivatives have also been explored for their anticancer properties. In vitro studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators.

Case Studies and Research Findings

- In Vitro Studies : A study on substituted benzothiazole analogs demonstrated potent inhibitory activity against Kv1.3 potassium channels, which are implicated in various diseases including autoimmune disorders. Some compounds showed similar potency to known inhibitors, suggesting potential therapeutic applications .

- Antimicrobial Testing : Another investigation focused on the antimicrobial efficacy of benzothiazole derivatives revealed that certain analogs exhibited strong activity against Gram-positive and Gram-negative bacteria, indicating their potential as antibacterial agents .

- Anticancer Research : A study highlighted the ability of benzothiazole-based compounds to inhibit cancer cell proliferation in vitro, with mechanisms involving apoptosis induction and cell cycle arrest .

Comparative Analysis

The biological activity of this compound can be compared with other similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| Benzothiazole | Simple ring structure | Moderate antimicrobial activity |

| Sulfonylbenzamides | Sulfonyl and amide groups | Enhanced binding affinity; varied biological effects |

| Methylbenzothiazoles | Methyl substitution on benzothiazole | Increased potency against certain targets |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.